molecular formula C8H12ClF B2832513 1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane CAS No. 2287314-07-0

1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane

Cat. No.: B2832513
CAS No.: 2287314-07-0
M. Wt: 162.63
InChI Key: XMQSDPJYOJJBCM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry due to its rigidity and ability to maintain spatial orientation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks .

Industrial Production Methods

Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve photochemical transformations. For example, a continuous photochemical transformation of [1.1.1]propellane into valuable bicyclo[1.1.1]pentane derivatives bearing mixed ester/acyl chloride moieties has been developed . This method provides an efficient and scalable approach to producing these compounds.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation or reduction can modify the functional groups present on the bicyclo[1.1.1]pentane scaffold.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl and fluoroethyl groups can participate in various chemical interactions, influencing the compound’s biological activity. The bicyclo[1.1.1]pentane scaffold provides a rigid framework that maintains the spatial orientation of these functional groups, enhancing their interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of chloromethyl and fluoroethyl groups on the bicyclo[1.1.1]pentane scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

1-(chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF/c9-6-8-3-7(4-8,5-8)1-2-10/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSDPJYOJJBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CCl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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